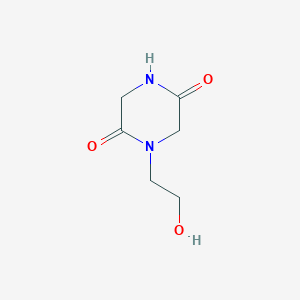

1-(2-Hydroxyethyl)piperazine-2,5-dione

Descripción

1-(2-Hydroxyethyl)piperazine-2,5-dione is a six-membered diketopiperazine (DKP) derivative featuring a hydroxyethyl substituent at the 1-position of the piperazine-2,5-dione core. This compound is synthesized via nucleophilic substitution or cyclization reactions involving ethylene glycol or related reagents under elevated temperatures (e.g., 170°C) .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-2-1-8-4-5(10)7-3-6(8)11/h9H,1-4H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSLUKCGZJOZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600155 | |

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143411-79-4 | |

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Glycidate Derivative Functionalization

The synthesis of 1-(2-Hydroxyethyl)piperazine-2,5-dione often begins with ethyl glycidate derivatives, which serve as versatile precursors for introducing hydroxyethyl and acetoxy groups. For instance, ethyl 3-(2-methoxyethyl)-3-methylglycidate undergoes acetoxylation with acetic anhydride and sulfuric acid to yield ethyl 2-acetoxy-3-(2-methoxyethyl)-3-butenoate. Subsequent ethanolysis and hydrolysis generate the corresponding carboxylic acid, which is acetylated to stabilize reactive intermediates. This approach ensures precise control over stereochemistry while avoiding premature cyclization.

Amide Coupling and Cyclization

The carboxylic acid intermediate is converted to its acid chloride and reacted with N,N′-dibenzylglycinamide, forming 2-acetoxy-N-benzyl-N-(2-benzylamino-2-oxoethyl)-3-(2-methoxyethyl)-3-butenamide. Hydrolysis of the acetoxy group followed by oxidation yields a ketone intermediate, which undergoes intramolecular cyclization under basic conditions (e.g., magnesium isopropylcyclohexylamide) to form the piperazine-2,5-dione core. Demethylation using alkylthiotrimethylsilanes introduces the hydroxyethyl group, completing the synthesis.

Piperazine Monohydrochloride Alkylation Strategies

Solvent and Stoichiometric Optimization

Patent methodologies highlight the alkylation of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in polar solvents such as methanol or water. A molar ratio of 1.8–2.2:1 (piperazine monohydrochloride to chloroethanol derivative) minimizes disubstituted byproducts, achieving yields exceeding 85%. Elevated temperatures (40–120°C) and extended reaction times (2–8 hours) enhance nucleophilic substitution efficiency.

Table 1: Solvent Effects on Alkylation Efficiency

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 80 | 5.5 | 88 |

| Water | 78 | 6.5 | 82 |

| Ethanol | 40 | 2 | 75 |

Recycling of Piperazine Dihydrochloride

Post-reaction filtration recovers piperazine dihydrochloride, which is dried and reused in subsequent batches, reducing raw material costs by 30–40%. Vacuum distillation of the filtrate isolates the crude product, which is further purified via reduced-pressure rectification to achieve >99% purity.

Cyclization and Protective Group Management

Late-Stage Ring Closure

Delaying piperazine-2,5-dione ring formation until final synthetic stages mitigates side reactions. For example, treatment of linear intermediates with magnesium isopropylcyclohexylamide induces cyclization while preserving hydroxyethyl functionality. Acetylation of reactive hydroxyl groups prior to cyclization prevents undesired oxidations.

Deprotection and Functionalization

Benzyl groups, introduced during amide coupling, are selectively removed via hydrogenolysis or acidic hydrolysis to unmask secondary amines. Subsequent acetylation or oxidation steps finalize the dione structure. Demethylation of methoxyethyl intermediates using alkylthiols ensures high regioselectivity for hydroxyethyl group installation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The acyclic intermediate route achieves moderate yields (60–70%) but offers superior stereochemical control, making it ideal for small-scale pharmaceutical applications. In contrast, the alkylation-cyclization approach affords higher yields (80–90%) and scalability, aligning with industrial production demands.

Environmental and Economic Considerations

Solvent selection significantly impacts process sustainability. Methanol and ethanol, while effective, require energy-intensive distillation. Water-based systems, though greener, necessitate longer reaction times. Recycling piperazine dihydrochloride reduces waste generation and raw material consumption, enhancing overall eco-efficiency .

Análisis De Reacciones Químicas

Hydrolysis of the Lactam Ring

The diketopiperazine ring undergoes hydrolysis under acidic or basic conditions to yield linear peptide derivatives. This reaction is critical for modifying the compound’s biological activity:

-

Acidic Hydrolysis : Cleavage of the lactam ring produces glycylglycine derivatives, with the hydroxyethyl group remaining intact .

-

Basic Hydrolysis : Forms disodium salts of the corresponding dicarboxylate, enabling further functionalization .

Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic | HCl (6M), reflux, 12 hr | Glycylglycine hydroxyethylamide |

| Basic | NaOH (2M), 80°C, 6 hr | Disodium 2-hydroxyethylpiperazine-2,5-dicarboxylate |

Reduction Reactions

The diketopiperazine core can be reduced to form saturated piperidine derivatives, enhancing lipophilicity for pharmaceutical applications:

-

Catalytic Hydrogenation : Using Pd/C or Rh/Al₂O₃ under H₂ (50–100 psi) converts the dione to a piperazine diol .

-

Selectivity : The hydroxyethyl group remains unaffected due to steric protection .

Alkylation/Acylation of the Hydroxyethyl Group

The hydroxyl group participates in nucleophilic substitution or esterification:

-

Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives .

-

Esterification : Acetylation with acetic anhydride yields acetate esters, improving membrane permeability .

Key Data :

| Reaction | Reagents | Yield | Application |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃, DMF | 78% | Prodrug synthesis |

| Esterification | (Ac)₂O, pyridine | 85% | Enhanced bioavailability |

N-Oxidation

The tertiary amine in the piperazine ring undergoes oxidation to form N-oxides, altering electronic properties:

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with unique catalytic or therapeutic properties:

-

Metal Binding : Coordinates with Cu(II), Ni(II), and Pt(II) via the amine and carbonyl groups .

-

Applications : Metal complexes show enhanced anticancer activity compared to the free ligand .

Example Complex :

Intramolecular Cyclization

The hydroxyethyl side chain facilitates ring-expansion reactions:

-

Cyclocondensation : With aldehydes or ketones under acidic conditions, forming morpholine or oxazine derivatives .

-

Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, hr⁻¹) | Reduction Yield | Metal Binding Affinity |

|---|---|---|---|

| Piperazine-2,5-dione | 0.15 | 88% | Moderate |

| 1-Methylpiperazine-2,5-dione | 0.12 | 92% | Low |

| 1-(2-Hydroxyethyl)piperazine-2,5-dione | 0.18 | 85% | High |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits significant biological activities, making it a valuable tool in various research domains:

- Bioconjugation Chemistry : N-HEMal is particularly noted for its ability to selectively react with thiol groups (-SH) present in cysteine residues of proteins. This property allows for controlled attachment to target molecules, facilitating protein labeling and modification experiments.

- Antimicrobial and Anticancer Properties : Research indicates that N-HEMal possesses potential antimicrobial and anticancer properties. Its selective reactivity with thiol groups enhances its effectiveness as a bioconjugate in therapeutic applications.

Applications in Scientific Research

- Protein Labeling and Modification : N-HEMal's ability to covalently bind to thiol groups makes it essential for protein labeling studies. This application is crucial for exploring protein dynamics and interactions, which can lead to advancements in understanding cellular processes and developing targeted therapies.

- Drug Delivery Systems : The compound shows promise in drug delivery applications due to its capacity to modify therapeutic molecules. By conjugating N-HEMal with drugs, researchers can improve the pharmacokinetic properties of these drugs, enhancing their effectiveness .

- Antidepressant and Anti-inflammatory Research : Analogues of piperazine-2,5-dione have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities. Studies have shown that certain derivatives exhibit significant effects comparable to established antidepressants like fluoxetine .

- Cancer Treatment Innovations : Recent studies have focused on the potential of piperazine-2,5-dione derivatives as anticancer agents. These compounds have demonstrated activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| N-HEMal | Protein Labeling | Effective in covalently binding to thiols |

| Piperazine Derivatives | Antidepressant/Anti-inflammatory | Significant effects observed in vivo |

| Piperazine-2,5-dione Analogues | Anticancer | Activity against breast cancer cell lines |

Case Study 1: Antidepressant Activity

A series of novel piperazine-2,5-dione derivatives were synthesized and tested for their antidepressant effects. Compounds 2e and 2q exhibited the best results, showing a decrease in immobility duration similar to fluoxetine in forced swim tests .

Case Study 2: Cancer Cell Line Studies

Research involving niosomal formulations of piperazine-2,5-dione has shown enhanced delivery across the blood-brain barrier, indicating potential applications in treating neurological conditions alongside cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxyethyl)piperazine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its radioprotective effects are attributed to its ability to mitigate DNA damage caused by ionizing radiation, thereby preventing apoptosis . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Piperazine-2,5-dione derivatives vary widely in substituents, influencing their solubility, surface activity, and biological interactions. Key comparisons are summarized below:

Table 1: Substituent Effects on Physicochemical Properties

- Solubility Trends : Hydrophilic substituents (e.g., hydroxyethyl, methoxy) improve water solubility, while bulky groups (e.g., cyclohexyl, tert-butyl) reduce it .

- Surface Activity : Derivatives with fewer methyl groups exhibit higher surface tension and lower surfactant capacity, critical for transmembrane permeation .

Antioxidant Activity

- 9a and 9o : These derivatives demonstrate potent antioxidant effects via the IL-6/Nrf2 pathway, with EC50 values in the micromolar range. Electron-donating groups (e.g., methoxy, hydroxyethyl) enhance radical scavenging .

Anticancer Potential

- Cytotoxicity : Derivatives like 9o and 9p (3,5-dimethoxyphenyl substituents) show moderate activity against breast cancer (MCF-7) cells, likely through EGFR inhibition .

- Drug Delivery : Hydrophilic derivatives (e.g., hydroxyethyl) may require niosome encapsulation to enhance blood-brain barrier penetration .

Cartilage Regeneration

Actividad Biológica

1-(2-Hydroxyethyl)piperazine-2,5-dione, commonly referred to as HEPPD, is a compound belonging to the piperazine family. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including cytotoxicity, effects on cell viability, and potential therapeutic uses.

Chemical Structure

HEPPD is characterized by the following chemical structure:

This structure features a piperazine ring with a hydroxyethyl group and a dione functional group, which are critical for its biological interactions.

Cytotoxicity and Cell Viability

Research has shown that HEPPD exhibits low cytotoxicity across various cell lines. A study evaluated the effects of HEPPD on human skin fibroblast cells (BJ), T-lymphoblastic leukemia cell line (CEM), and breast adenocarcinoma cell line (MCF7). The results indicated that HEPPD did not significantly affect cell viability at concentrations up to 50 µM, with viability remaining between 90% and 120% after 72 hours of exposure .

Table 1: Cytotoxicity of HEPPD on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| BJ | 50 | 90-120 |

| CEM | 50 | 90-120 |

| MCF7 | 50 | 90-120 |

Effects on Cartilage-Related Cells

In another investigation focusing on cartilage-related cells, HEPPD and its derivatives were tested for their influence on primary porcine chondrocytes. The findings revealed that HEPPD did not induce any cytotoxic effects or pro-proliferative actions. Specifically, it was noted that concentrations of HEPPD greater than 20 µM for THP-1 cells and 30 µM for SW982 and chondrocytes did not negatively impact cell viability .

Table 2: Effects of HEPPD on Chondrocyte Viability

| Compound | THP-1 IC50 (µM) | SW982 IC50 (µM) | Chondrocytes IC50 (µM) |

|---|---|---|---|

| HEPPD | >20 | >30 | >30 |

The biological activity of HEPPD is thought to be mediated through its interaction with various cellular pathways. While specific mechanisms remain under investigation, preliminary studies suggest that HEPPD may influence signaling pathways associated with inflammation and cellular stress responses.

Study on Anti-inflammatory Properties

A notable study explored the anti-inflammatory properties of HEPPD in vitro. The compound was shown to inhibit the activation of NF-κB in THP-1 cells, a critical regulator of inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(2-hydroxyethyl)piperazine-2,5-dione and its derivatives?

The compound can be synthesized via multicomponent Ugi reactions using alkynyl inputs to form the piperazine-2,5-dione core, followed by hydroxyethyl group introduction through post-modification reactions like acylation or alkylation . Alternative routes involve condensation of amino acids or amides with 1,2-dicarbonyl compounds under basic conditions, a method validated for symmetric diketopiperazines . For example, glycinamide reacts with phenylglyoxal to form piperazine-2,5-dione scaffolds, which can be further functionalized with hydroxyethyl groups via nucleophilic substitution .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For resolving hydrogen (¹H) and carbon (¹³C) environments, as demonstrated in structural elucidation of acetylated derivatives .

- IR spectroscopy : To confirm carbonyl (C=O) stretches (~1655 cm⁻¹) and hydroxyethyl O-H bonds .

- Mass spectrometry (ESI-MS) : For molecular ion identification (e.g., m/z 372.4 for C₂₂H₂₀N₄O₂ derivatives) .

- X-ray crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives (e.g., CCDC 1407713) .

Q. What biological activities are associated with piperazine-2,5-dione derivatives?

These compounds exhibit diverse bioactivities:

- Anticancer : Tryptamine-piperazine-2,5-dione conjugates inhibit cancer cell proliferation via receptor-mediated pathways (e.g., 5-HT receptors) .

- Immunosuppression : Janthinolide C from Penicillium griseofulvum suppresses murine splenocyte activation (IC₅₀ = 1.3 μM) .

- Antioxidant : 1,4-Disubstituted derivatives modulate the IL-6/Nrf2 pathway to counteract H₂O₂-induced oxidative stress .

- Anti-glycation : Reduces advanced glycation end-products (AGEs) in dermal fibroblasts, mitigating age-related damage .

Q. Are piperazine-2,5-diones naturally occurring, and what are their sources?

Yes, they are produced by fungi such as Penicillium griseofulvum. Four novel piperazine-2,5-dione derivatives (janthinolides C–F) were isolated from solid cultures, highlighting their role as secondary metabolites with immunosuppressive properties .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of unsymmetrical piperazine-2,5-dione derivatives?

Regioselectivity is controlled by optimizing reaction conditions and catalysts. For example:

- Base selection : NaH promotes C–N bond formation in Ugi reactions, favoring piperazine-2,5-dione over β-lactam byproducts .

- Chiral auxiliaries : Enantioselective synthesis of (S)-1-(4-fluorobenzyl)-3-isopropyl derivatives uses organocatalysts to achieve >99% enantiomeric excess .

- Protecting groups : Selective acylation of amine groups directs functionalization to specific positions .

Q. What molecular mechanisms underlie the antioxidant activity of 1,4-disubstituted piperazine-2,5-dione derivatives?

Derivatives like 1-(3,5-dimethoxyphenyl)-4-pivaloylpiperazine-2,5-dione activate the Nrf2 pathway, upregulating antioxidant enzymes (e.g., HO-1). Concurrent suppression of pro-inflammatory IL-6 signaling reduces oxidative injury in cellular models .

Q. How can X-ray crystallography resolve structural ambiguities in piperazine-2,5-dione derivatives?

Crystal structures (e.g., CCDC 1407713) provide atomic-level resolution of bond angles, ring conformations, and substituent orientations. This is critical for confirming regioisomeric products and guiding structure-activity relationship (SAR) studies .

Q. What strategies improve the solubility and bioavailability of piperazine-2,5-dione-based compounds?

- Hydrophilic substitutions : Introducing hydroxyethyl or methoxy groups enhances aqueous solubility .

- Prodrug approaches : Acetylation of amine groups improves membrane permeability, as seen in tryptamine conjugates .

- Co-crystallization : Using co-formers like cyclodextrins can increase dissolution rates .

Q. How do computational methods predict the bioactivity of novel piperazine-2,5-dione analogs?

Molecular docking and dynamics simulations model interactions with targets like 5-HT receptors or Nrf2. For example, 3D studies of diketopiperazine analogs against Staphylococcus aureus identified key hydrophobic interactions driving antibacterial activity .

Q. What are the challenges in isolating piperazine-2,5-dione derivatives from natural sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.